Morpholin-3-ylmethanamine
Overview
Description
Morpholin-3-ylmethanamine is an organic compound with the molecular formula C5H12N2O. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Morpholin-3-ylmethanamine is a chemical compound with the molecular formula C5H12N2O The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodySome predicted properties of the compound include a density of 10±01 g/cm³, a boiling point of 2025±150 °C at 760 mmHg, and a vapor pressure of 03±04 mmHg at 25°C . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Action Environment
The action of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, this compound has a flash point of 76.3±20.4 °C , suggesting that it may be sensitive to high temperatures.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 116.162 Da and a monoisotopic mass of 116.094963 Da . The compound is expected to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
It is known that Morpholin-3-ylmethanamine is a mild central nervous system stimulant and was used for treating obesity . It is also known to inhibit the re-uptake of norepinephrine and dopamine, neurotransmitters involved in signaling alertness and mental focus .
Molecular Mechanism
It is known to act as a norepinephrine-dopamine reuptake inhibitor . This suggests that this compound may exert its effects at the molecular level by binding to and inhibiting the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholin-3-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and ammonium chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Another method involves the reduction of morpholin-3-ylmethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is carried out in anhydrous solvents like tetrahydrofuran or diethyl ether, and the product is obtained after purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the continuous addition of reactants and catalysts, followed by rigorous purification steps to ensure the final product meets the required specifications. The use of advanced technologies such as high-performance liquid chromatography and gas chromatography ensures the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Morpholin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form morpholin-3-ylmethanone.
Reduction: Reduction of morpholin-3-ylmethanone back to this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or diethyl ether; room temperature to reflux conditions.
Substitution: Alkyl halides; polar aprotic solvents like dimethyl sulfoxide or acetonitrile; room temperature to reflux conditions.
Major Products Formed
Oxidation: Morpholin-3-ylmethanone
Reduction: this compound
Substitution: N-alkylated this compound derivatives
Scientific Research Applications
Morpholin-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Morpholin-3-ylmethanamine can be compared with other similar compounds, such as:
N-methylmorpholine: This compound is another derivative of morpholine, where the nitrogen atom is methylated. It differs from this compound in terms of its chemical reactivity and applications.
Piperazine: Piperazine is a six-membered heterocyclic compound with two nitrogen atoms. It shares some structural similarities with this compound but differs in its chemical properties and uses.
This compound stands out due to its unique combination of functional groups, making it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
morpholin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGVSGPYXDAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597679 | |
Record name | 1-(Morpholin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933735-50-3 | |
Record name | 1-(Morpholin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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